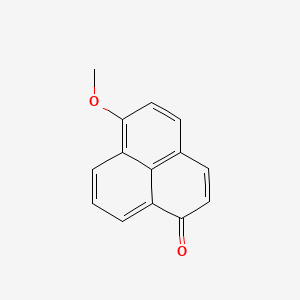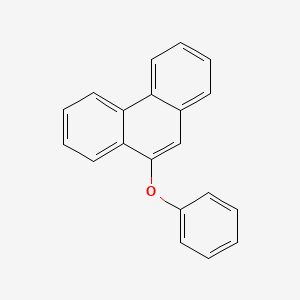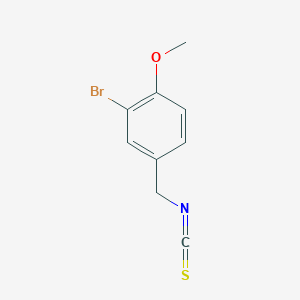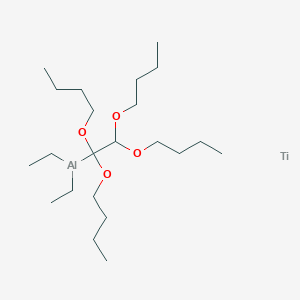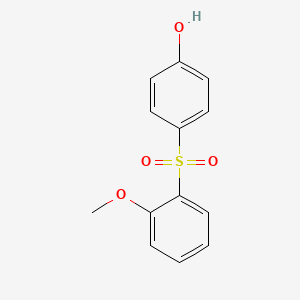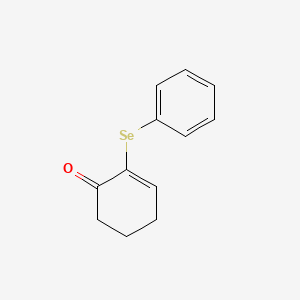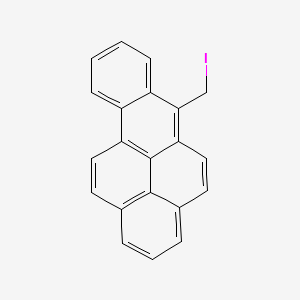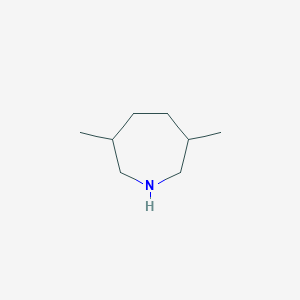
3,6-Dimethylazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethylazepane is an organic compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles The presence of two methyl groups at the 3rd and 6th positions of the azepane ring distinguishes this compound from other azepane derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylazepane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,6-diaminohexane with acetone in the presence of a suitable catalyst can lead to the formation of this compound. The reaction typically requires heating and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of a precursor compound, such as 3,6-dimethyl-1,6-diaminohexane, in the presence of a metal catalyst like palladium on carbon. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
3,6-Dimethylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon) is a typical method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted azepane derivatives.
科学研究应用
3,6-Dimethylazepane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or antiviral properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 3,6-Dimethylazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
相似化合物的比较
Similar Compounds
Azepane: The parent compound without methyl substitutions.
3-Methylazepane: A derivative with a single methyl group at the 3rd position.
6-Methylazepane: A derivative with a single methyl group at the 6th position.
Uniqueness
3,6-Dimethylazepane is unique due to the presence of two methyl groups, which can influence its chemical reactivity, physical properties, and potential applications. The steric and electronic effects of the methyl groups can lead to differences in reaction outcomes and biological activity compared to other azepane derivatives.
属性
CAS 编号 |
55650-67-4 |
|---|---|
分子式 |
C8H17N |
分子量 |
127.23 g/mol |
IUPAC 名称 |
3,6-dimethylazepane |
InChI |
InChI=1S/C8H17N/c1-7-3-4-8(2)6-9-5-7/h7-9H,3-6H2,1-2H3 |
InChI 键 |
LKHYLIILDFDDHW-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CNC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)
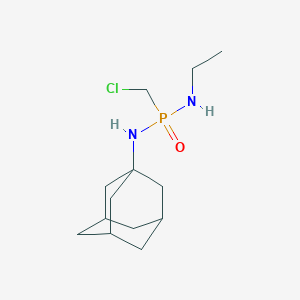
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-methyl-](/img/structure/B14633520.png)
